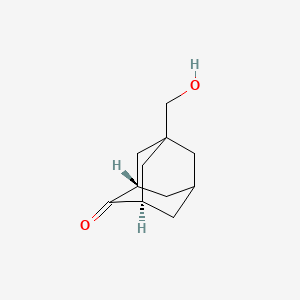
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features a hydroxymethyl group and a ketone functional group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one typically involves the functionalization of adamantane. One common method is the hydroxymethylation of adamantanone using formaldehyde and a base catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Polar solvents like methanol or ethanol
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: (1R,3S,5s,7s)-5-(carboxy)adamantan-2-one
Reduction: (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-ol
Substitution: Various ethers or esters depending on the substituent
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its structural similarity to other bioactive adamantane derivatives suggests it could have interesting pharmacological properties.
Medicine
In medicine, derivatives of adamantane are known for their antiviral and neuroprotective properties
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of functionalized adamantane derivatives.
Mecanismo De Acción
The mechanism of action of (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one would depend on its specific application. In general, adamantane derivatives can interact with various molecular targets, including enzymes and receptors. The hydroxymethyl and ketone groups may allow for specific interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: The parent hydrocarbon with a similar cage-like structure.
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.
Uniqueness
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is unique due to the presence of both a hydroxymethyl group and a ketone functional group
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
(1R,3S)-5-(hydroxymethyl)adamantan-2-one |
InChI |
InChI=1S/C11H16O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-9,12H,1-6H2/t7?,8-,9+,11? |
Clave InChI |
ORLCIDAOJDSXNX-SNWHPCCYSA-N |
SMILES isomérico |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)CO |
SMILES canónico |
C1C2CC3CC(C2)(CC1C3=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11755381.png)

![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)
![Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11755399.png)
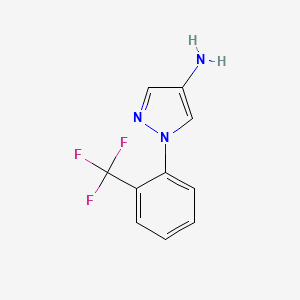
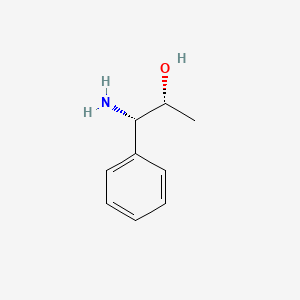

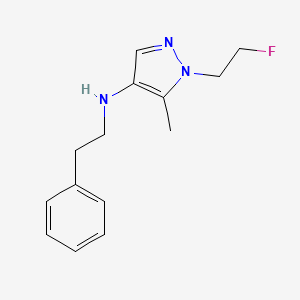

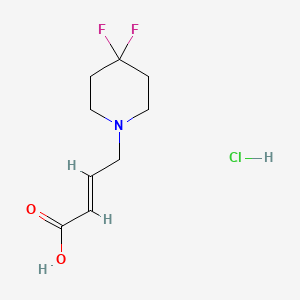
![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
![tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B11755448.png)
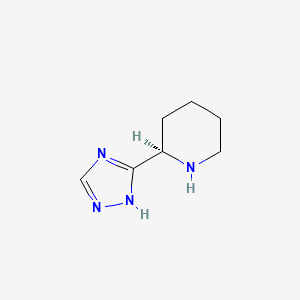
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
